molecular formula C29H33BrN2O B12976429 (1S,2S,4S,5R)-2-((R)-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide

(1S,2S,4S,5R)-2-((R)-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide

Cat. No.: B12976429
M. Wt: 505.5 g/mol
InChI Key: PMBXATROGBSNCU-ZOSZSHBDSA-M
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Description

(1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide is a complex organic compound with a unique structure that includes a quinuclidine core, a quinoline moiety, and various functional groups such as allyloxy and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide typically involves multiple steps, including the formation of the quinuclidine core, the introduction of the quinoline moiety, and the addition of functional groups. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrogenated quinuclidine compounds.

Scientific Research Applications

(1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine derivatives: Compounds with a similar quinuclidine core but different functional groups.

    Quinoline derivatives: Compounds with a quinoline moiety and various substituents.

    Allyloxy and vinyl compounds: Molecules containing allyloxy and vinyl groups.

Uniqueness

(1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H33BrN2O

Molecular Weight

505.5 g/mol

IUPAC Name

4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide

InChI

InChI=1S/C29H33N2O.BrH/c1-3-18-32-29(26-14-16-30-27-13-9-8-12-25(26)27)28-19-24-15-17-31(28,21-23(24)4-2)20-22-10-6-5-7-11-22;/h3-14,16,23-24,28-29H,1-2,15,17-21H2;1H/q+1;/p-1/t23-,24-,28-,29+,31+;/m0./s1

InChI Key

PMBXATROGBSNCU-ZOSZSHBDSA-M

Isomeric SMILES

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N@+]1(C[C@@H]2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-]

Canonical SMILES

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-]

Origin of Product

United States

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